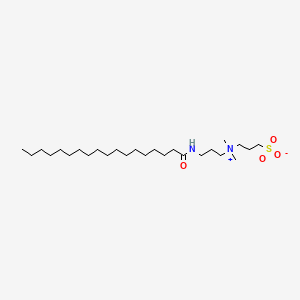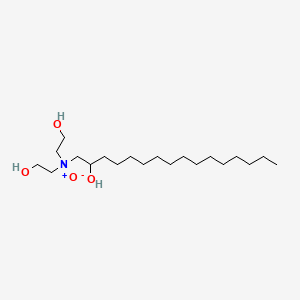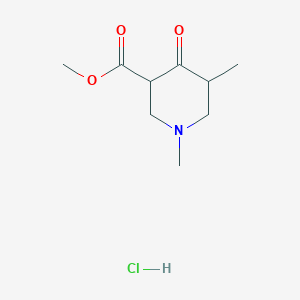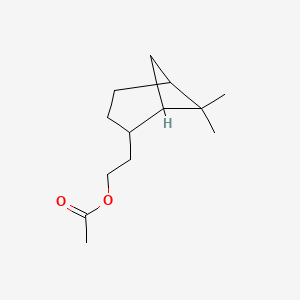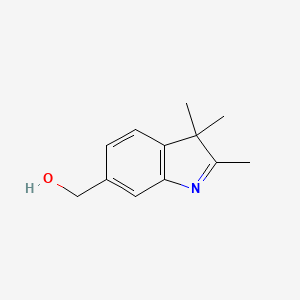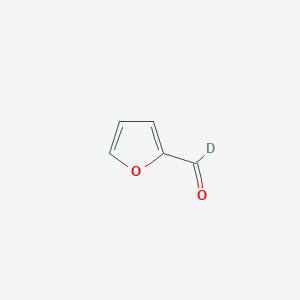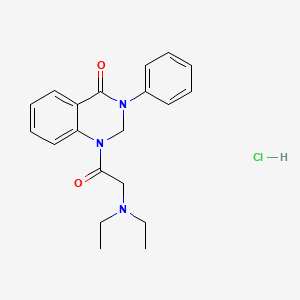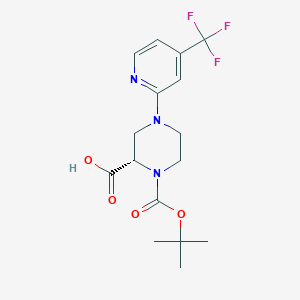
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl-pyridinyl group, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Pyridinyl Group: This step involves the coupling of the piperazine ring with a trifluoromethyl-pyridinyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or pyridinyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl-pyridinyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid is unique due to the presence of the trifluoromethyl-pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or chemical reactivity.
特性
分子式 |
C16H20F3N3O4 |
|---|---|
分子量 |
375.34 g/mol |
IUPAC名 |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-7-6-21(9-11(22)13(23)24)12-8-10(4-5-20-12)16(17,18)19/h4-5,8,11H,6-7,9H2,1-3H3,(H,23,24)/t11-/m0/s1 |
InChIキー |
FPLJVICBTFQPEZ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC=CC(=C2)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
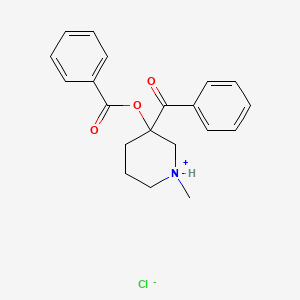

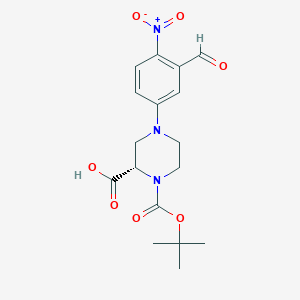

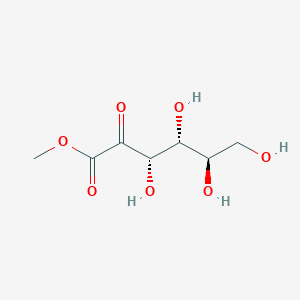
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
